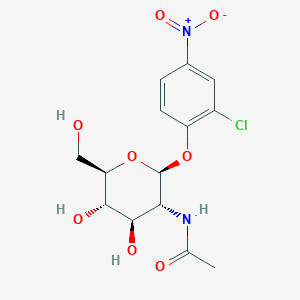
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride, also known as AEPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of carbazole derivatives and has been shown to possess a number of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is complex and involves the modulation of multiple neurotransmitter systems in the brain. As a selective antagonist of the serotonin 5-HT7 receptor, 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is thought to exert its effects by blocking the binding of serotonin to this receptor. This, in turn, leads to changes in the activity of other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has been shown to have a number of interesting biochemical and physiological effects. In animal studies, it has been shown to enhance cognitive function, reduce anxiety-like behavior, and improve motor coordination. 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride in lab experiments is its selectivity for the serotonin 5-HT7 receptor. This allows researchers to study the specific effects of this receptor on various physiological and pathological processes. However, one limitation of using 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is its relatively low potency compared to other serotonin receptor antagonists.
Zukünftige Richtungen
There are several future directions for research on 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride. One area of interest is its potential use as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Another area of interest is its potential as a tool for studying the role of the serotonin 5-HT7 receptor in various physiological and pathological processes. Finally, further research is needed to optimize the synthesis method of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride and to develop more potent analogs of this compound.
Synthesemethoden
The synthesis of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride involves the reaction of 9H-carbazole-2-carboxylic acid with 3-(4-ethoxyphenyl)propylamine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with hydrochloric acid to obtain 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride hydrochloride. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the serotonin 5-HT7 receptor, which is involved in a number of physiological and pathological processes in the brain. 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
Eigenschaften
CAS-Nummer |
101418-04-6 |
|---|---|
Produktname |
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride |
Molekularformel |
C24H31ClN2O2 |
Molekulargewicht |
415 g/mol |
IUPAC-Name |
1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanone;chloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c1-3-28-20-11-15-25(16-12-20)13-6-14-26-23-8-5-4-7-21(23)22-10-9-19(18(2)27)17-24(22)26;/h4-5,7-10,17,20H,3,6,11-16H2,1-2H3;1H |
InChI-Schlüssel |
LRUZXEMZDIUOMD-UHFFFAOYSA-N |
SMILES |
CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)C.[Cl-] |
Kanonische SMILES |
CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)C.[Cl-] |
Synonyme |
1-[9-[3-(4-ethoxy-3,4,5,6-tetrahydro-2H-pyridin-1-yl)propyl]carbazol-2 -yl]ethanone chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)

![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)
![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)




